molecular formula C19H16FNO3 B6456220 methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2548989-59-7

methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6456220
CAS No.: 2548989-59-7
M. Wt: 325.3 g/mol
InChI Key: KMHNXMOQURJQHH-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their potential in drug discovery and industrial applications .

Chemical Reactions Analysis

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, nanostructured TiO2 photocatalysts, and ultrasound irradiation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: This compound has shown potential in the development of bioactive molecules with antimicrobial and anticancer properties.

    Medicine: It is being explored for its potential as a therapeutic agent in treating diseases such as malaria and tuberculosis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the 4-fluorophenyl group enhances its biological activity. The common synthesis method involves the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol.

Biological Activity

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains and fungi. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with specific derivatives demonstrating enhanced inhibition rates due to strategic halogen substitutions on the quinoline ring .

2. Anticancer Activity

The compound has also been explored for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The mechanism involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Mechanism
AntimicrobialMycobacterium tuberculosisVaries by derivativeInhibition of cell wall synthesis
AnticancerHL60~20Induction of apoptosis
AnticancerHCT116~18Disruption of signaling pathways

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest.
  • Membrane Disruption : It may disrupt the integrity of microbial cell membranes, contributing to its antimicrobial effects.
  • Signal Transduction Interference : By interfering with cellular signaling pathways, especially those related to cancer cell survival, it enhances apoptotic processes.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Antimicrobial Properties : A study reported that this compound derivatives displayed varying degrees of activity against Mycobacterium tuberculosis, with certain halogen substitutions significantly enhancing efficacy .
  • Anticancer Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing that it could reduce cell viability effectively at low concentrations (IC50 values around 18–20 µg/mL), indicating its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNXMOQURJQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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